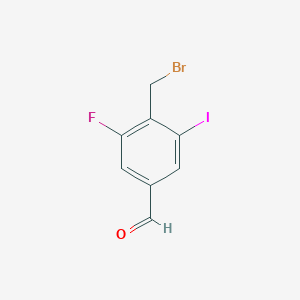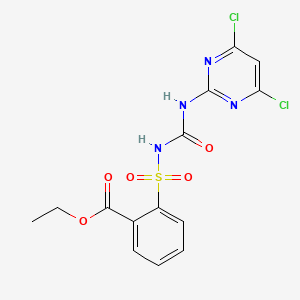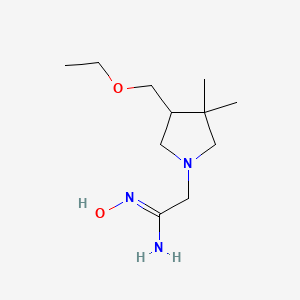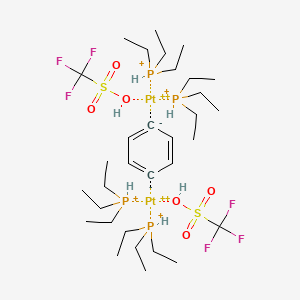![molecular formula C32H29NO4 B13429384 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline is a complex organic compound with the molecular formula C32H29NO4 and a molecular weight of 491.58 g/mol . This compound is characterized by its multiple methoxy and phenylmethoxy groups attached to an isoquinoline core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization with methoxy and phenylmethoxy groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methoxybenzyl chloride and phenylmethanol under controlled conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield partially or fully hydrogenated isoquinoline compounds.
Aplicaciones Científicas De Investigación
7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparación Con Compuestos Similares
Similar compounds to 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline include other isoquinoline derivatives with methoxy and phenylmethoxy groups. These compounds may share similar chemical properties and reactivity but can differ in their specific biological activities and applications. Examples of similar compounds include:
Propiedades
Fórmula molecular |
C32H29NO4 |
|---|---|
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
7-methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-6-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C32H29NO4/c1-34-30-18-25(13-14-29(30)36-21-23-9-5-3-6-10-23)17-28-27-20-31(35-2)32(19-26(27)15-16-33-28)37-22-24-11-7-4-8-12-24/h3-16,18-20H,17,21-22H2,1-2H3 |
Clave InChI |
VXNBVVHKSVHUSS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)





![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)

![2,5-Dichloro-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzene-1,3-dicarboxylic acid](/img/structure/B13429361.png)



